

# Styramate: A Technical Review of its Historical Application as a Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Styramate |           |
| Cat. No.:            | B1681148  | Get Quote |

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the historical data available on **Styramate** (brand name Sinaxar), a centrally acting skeletal muscle relaxant. Due to the discontinuation of this drug, comprehensive data from modern clinical trials are unavailable. The information presented herein is synthesized from historical scientific literature and pharmacological databases.

# **Pharmacological Profile**

**Styramate**, chemically known as (2-hydroxy-2-phenylethyl) carbamate, is a carbamic acid ester.[1] It was clinically evaluated for its muscle relaxant and anticonvulsant properties in the 1960s.[2][3][4] Marketed as a non-sedative muscle relaxant at therapeutic doses, its primary use was in the symptomatic treatment of painful muscle spasms associated with musculoskeletal conditions.[4]

## **Mechanism of Action**

**Styramate** is classified as a centrally acting muscle relaxant. While the precise molecular targets have not been extensively documented in available literature, drugs in this class are understood to function by depressing polysynaptic reflexes in the spinal cord and brainstem. This action is believed to interrupt the neural feedback loops that maintain a state of heightened muscle tone and spasm. It is important to note that centrally acting muscle relaxants do not act directly on the muscle fibers or the neuromuscular junction.





Click to download full resolution via product page

Caption: Proposed mechanism of **Styramate**'s action on central polysynaptic pathways.

# **Historical Clinical & Preclinical Data**

Detailed quantitative data from the original preclinical and clinical studies of **Styramate** are scarce in contemporary databases. The available information from historical reports is summarized below.

# **Clinical Efficacy**

A clinical evaluation of **Styramate** in neurologic and neuromuscular diseases was published in 1960 by Chesrow et al. Another contemporary paper by Billow et al. described it as a "nonsedative skeletal muscle relaxant". These studies indicated its potential utility in reducing muscle hypertonicity without significant sedative side effects, a notable property for a centrally acting agent of that era.

# **Preclinical Pharmacology**

Preclinical studies, such as the one conducted by De Salva and Evans in 1960, also investigated the anticonvulsive properties of **Styramate**. Unfortunately, specific quantitative data such as the median effective dose ( $ED_{50}$ ) for muscle relaxation or anticonvulsant activity, and the median lethal dose ( $LD_{50}$ ) are not available in the reviewed literature.

Table 1: Summary of Historical **Styramate** Data (Qualitative)



| Parameter            | Observation / Finding                                                       | Source                     |
|----------------------|-----------------------------------------------------------------------------|----------------------------|
| Drug Class           | Centrally Acting Skeletal<br>Muscle Relaxant,<br>Anticonvulsant             |                            |
| Chemical Class       | Carbamic Acid Ester                                                         | -                          |
| Proposed Mechanism   | Depression of polysynaptic reflexes in the CNS                              | General knowledge of class |
| Key Clinical Finding | Muscle relaxation with reportedly non-sedative effects at therapeutic doses |                            |
| Investigated Use     | Neurologic and neuromuscular diseases                                       | _                          |

Note: Quantitative data for efficacy, dosage, and pharmacokinetics are not available in the cited sources.

#### **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic parameters for **Styramate**, including its absorption, distribution, metabolism, half-life, and clearance, are not available in major pharmacological databases such as DrugBank.

# **Adverse Effects and Drug Interactions**

As a central nervous system depressant, **Styramate** has been associated with a risk of increased CNS depression when combined with other substances that have similar effects. This includes, but is not limited to, benzodiazepines, opioids, antihistamines, and alcohol. A comprehensive list of potential drug-drug interactions points towards a significant potentiation of sedative and CNS depressant effects.

# **Hypothetical Experimental Protocols**

While the exact protocols from the 1960s studies on **Styramate** are not detailed in the available abstracts, they would have likely been based on standard methodologies for



assessing muscle relaxant and anticonvulsant activity at the time. Below are generalized workflows for such experiments.

# In Vivo Muscle Relaxant Activity Assessment

A common method to assess centrally acting muscle relaxants in animal models (e.g., mice or rats) involves testing motor coordination and the ability to resist a physical challenge.





Click to download full resolution via product page

Caption: Generalized workflow for in vivo assessment of muscle relaxant properties.







- Inclined Plane Test: Animals are placed on a plane set at a steep angle. The dose of the drug
  that causes a certain percentage of animals to be unable to maintain their position on the
  plane is determined.
- Traction Test: The animal's ability to grasp a wire with its forepaws is assessed. Muscle relaxants decrease this ability.
- Rota-Rod Test: Animals are placed on a rotating rod. The time the animal can remain on the
  rod before falling is measured. A decrease in performance time indicates muscle relaxation
  or motor impairment.

#### In Vitro Mechanistic Studies

While not specifically documented for **Styramate**, in vitro electrophysiological studies on spinal cord preparations would be the modern approach to elucidate the mechanism of action on polysynaptic reflexes.





Click to download full resolution via product page

Caption: Conceptual workflow for in vitro investigation of **Styramate**'s effects.

## Conclusion

**Styramate** was a historically used muscle relaxant with a unique profile for its time, suggesting efficacy without profound sedation. However, the lack of detailed, publicly available quantitative data on its pharmacology, pharmacokinetics, and clinical efficacy limits a full understanding of its properties by modern standards. The information that is available positions it as a classic centrally acting muscle relaxant, likely functioning through the inhibition of spinal polysynaptic



pathways. Further insights would require access to the full-text publications from its period of clinical investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Styramate | C9H11NO3 | CID 7186 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of styramate (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsive character of styramate and other depressant drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Styramate Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Styramate: A Technical Review of its Historical Application as a Muscle Relaxant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681148#historical-data-on-styramate-as-a-muscle-relaxant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com